Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate
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Overview
Description
Scientific Research Applications
1. Catalyst Development in Asymmetric Hydrogenation
Research has demonstrated the use of related quinoline compounds in the development of catalysts for asymmetric hydrogenation. For instance, the study by Imamoto et al. (2012) explored P-chiral phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation, which is pivotal in the synthesis of chiral pharmaceutical ingredients.
2. Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, closely related to quinoline, have been synthesized for various applications. For example, the work by Li et al. (2016) discusses a copper-promoted synthesis of imidazo[1,5-a]quinoline derivatives. This type of synthesis is crucial for creating compounds that could have pharmaceutical applications.
3. Applications in Dye Synthesis
Compounds structurally similar to methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate have been used in dye synthesis. Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays.
4. Synthesis of Bioactive Natural Products
Quinoline and its derivatives are key in the synthesis of bioactive natural products. A study by Xie et al. (2019) showcases the preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in pharmaceuticals.
5. Synthesis of Quinoline Alkaloids for Therapeutic Applications
The synthesis of natural quinoline alkaloids, such as those derived from deep-sea fungi, indicates potential therapeutic applications. Lee et al. (2022) synthesized 2-(Quinoline-8-carboxamido)benzoic acid, a compound with significant neuroprotective properties in a Parkinson's disease model.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects .
Biochemical Pathways
Related indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also interact with multiple pathways . The downstream effects of these interactions could contribute to the compound’s overall biological activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
Properties
IUPAC Name |
methyl 2-(1-methyl-4-oxoquinolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19-11-15(17(20)14-9-5-6-10-16(14)19)12-7-3-4-8-13(12)18(21)22-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUBHKCEZIGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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